N-(4-Aminophenyl)guanidine
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Overview
Description
N-(4-Aminophenyl)guanidine is a chemical compound that features a guanidine group attached to a 4-aminophenyl group. This compound is known for its versatility and is used in various fields such as chemistry, biology, and medicine. The guanidine functionality is a privileged structure in many natural products, biochemical processes, and pharmaceuticals, playing key roles in various biological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Aminophenyl)guanidine can be synthesized through several methods. One common approach involves the reaction of 4-nitroaniline with cyanamide under acidic conditions, followed by reduction of the nitro group to an amino group. Another method includes the use of thiourea derivatives as guanidylating agents, which react with 4-aminophenyl derivatives to form the desired guanidine compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalytic guanylation reactions, where amines react with carbodiimides under the influence of transition metal catalysts .
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the guanidine group to other functional groups.
Substitution: The amino group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Typical conditions involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-nitrophenyl)guanidine, while reduction could produce this compound derivatives with different functional groups .
Scientific Research Applications
N-(4-Aminophenyl)guanidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical processes and as a ligand in protein interactions.
Industry: Utilized in the production of pharmaceuticals and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-Aminophenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity. This compound is known to inhibit certain enzymes and modulate receptor functions, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Nitrophenyl)guanidine
- N-(4-Methylphenyl)guanidine
- N-(4-Chlorophenyl)guanidine
Uniqueness
N-(4-Aminophenyl)guanidine is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it has a higher affinity for certain molecular targets and exhibits unique pharmacological properties .
Biological Activity
N-(4-Aminophenyl)guanidine, a compound with the molecular formula C7H10N4, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant case studies, supported by empirical data.
This compound features a guanidine functional group attached to a para-aminophenyl moiety. This structural arrangement contributes to its unique reactivity and biological properties. The compound's ability to form hydrogen bonds and ionic interactions plays a critical role in its biological activity, particularly in enzyme inhibition and receptor modulation.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes, particularly those involved in metabolic pathways. For instance, it acts as a potent inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1), which is crucial in regulating nitric oxide levels in the body .
- Receptor Modulation : The compound can modulate receptor functions, influencing cellular signaling pathways that are vital for various physiological processes.
1. Anticancer Properties
This compound has demonstrated significant anticancer activity in various studies. It has been identified as an effective inhibitor of DNA methyltransferases (DNMTs), which are key players in the epigenetic regulation of gene expression associated with cancer progression. In vitro studies have shown that derivatives of this compound can induce the re-expression of silenced genes in leukemia cells, suggesting potential as a therapeutic agent in cancer treatment .
2. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against both bacterial and fungal strains. It has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans, highlighting its potential as an alternative treatment for resistant infections.
Table 1: Biological Activities of this compound
Case Study 1: Cancer Treatment
In a study evaluating the effects of this compound on leukemia cell lines, researchers found that treatment resulted in significant cytotoxicity at micromolar concentrations. The compound was noted for its ability to reactivate silenced genes associated with tumor suppression, thus providing a dual mechanism of action—direct cytotoxicity and epigenetic modulation .
Case Study 2: Antimicrobial Efficacy
A series of experiments tested this compound against various pathogens. The results indicated potent activity against MRSA strains, with minimal inhibitory concentrations (MICs) suggesting that this compound could serve as a lead candidate for developing new antibiotics.
Properties
IUPAC Name |
2-(4-aminophenyl)guanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4H,8H2,(H4,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKWSIPCTVYMBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N=C(N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5441-10-1 |
Source
|
Record name | N-(4-Aminophenyl)guanidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005441101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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